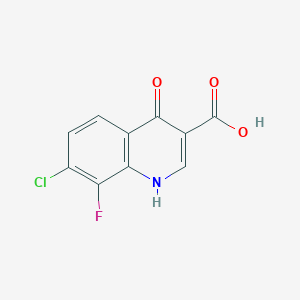

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

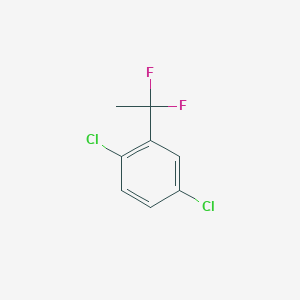

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a white or off-white crystalline compound with a unique molecular structure . It’s insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone .

Synthesis Analysis

The synthesis of quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, has been reported in the literature . Various synthesis protocols have been used, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

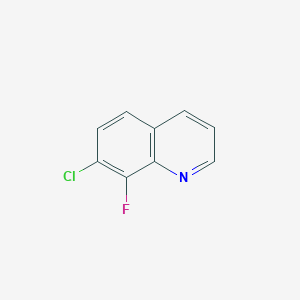

The molecular formula of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is C10H6ClFNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and depend on the specific synthesis protocols used .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.600, a melting point of 250°C (dec.) (lit.), and a predicted boiling point of 416.5±45.0 °C . Its refractive index is 1.648 .Aplicaciones Científicas De Investigación

- Field: Medicinal Chemistry

- Application: Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit antimicrobial effects .

Antimicrobial Activity

Anticancer Activity

Antifungal Activity

Neuroprotection

Anti-HIV Agents

Fluorescent Chemosensors for Metal Ions

- Field: Oncology

- Application: Some fluorinated quinolines have been found to have antineoplastic properties and have been used in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

- Field: Cardiology

- Application: Flosequinan, a fluorinated quinoline, is one of the drugs of new generation for treatment of heart diseases .

- Field: Parasitology

- Application: Some 8-HQ derivatives have been found to have antischistosomal properties .

- Field: Microbiology

- Application: Some 8-HQ derivatives have been found to inhibit Mycobacterium tuberculosis .

- Field: Toxicology

- Application: Some 8-HQ derivatives have been found to inhibit botulinum neurotoxin .

Antineoplastic Activity

Treatment of Heart Diseases

Antischistosomal Agents

Mycobacterium Tuberculosis Inhibitors

Botulinum Neurotoxin Inhibitors

Antileishmanial Agents

- Field: Pharmacology

- Application: The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .

- Field: Rheumatology/Dermatology

- Application: The antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

- Field: Material Science

- Application: A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

- Field: Dye Chemistry

- Application: Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

- Field: Mycology

- Application: Mono-chloro- and mono-bromo-substituted 8-HQ at positions 2-, 3-, 4-, 5-, 6-, and 7 showed antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .

Synthetic Antimalarial Drugs

Treatment of Rheumatic Arthritis and Psoriasis

Components for Liquid Crystals

Cyanine Dyes

Antifungal Activity

Alzheimer’s Disease

Safety And Hazards

When handling 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, appropriate protective equipment such as laboratory gloves, protective eyewear, and protective clothing should be worn . It should be avoided contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help . It should be handled in a well-ventilated area .

Direcciones Futuras

Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFIBYCYSWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)

![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)

![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)

![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)